
Potential Therapeutic Areas for ML289
Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ML289

Cat. No.: B611755 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential therapeutic

applications for two distinct molecular entities that have been referred to as ML289 in scientific

literature and internal research programs. This document delineates the preclinical and clinical

research associated with R289 (a dual IRAK1/4 inhibitor) and ML289 (an mGluR3 negative

allosteric modulator), presenting their mechanisms of action, potential therapeutic indications,

and detailed experimental methodologies.

Executive Summary
The designation "ML289" has been associated with two separate investigational compounds

with distinct mechanisms of action and therapeutic targets. To ensure clarity for the research

and drug development community, this guide addresses both entities:

R289 (Rigel Pharmaceuticals): An orally available prodrug of R835, a potent dual inhibitor of

Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) and IRAK4. R289 is currently in clinical

development for the treatment of myelodysplastic syndromes (MDS) and holds significant

promise for a range of other inflammatory and autoimmune diseases.

ML289 (Vanderbilt Center for Neuroscience Drug Discovery): A negative allosteric modulator

(NAM) of the metabotropic glutamate receptor 3 (mGluR3). As a CNS-penetrant molecule,

ML289 and its analogs are being investigated for their potential in treating psychiatric and

neurological disorders, including schizophrenia, depression, and anxiety.
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This guide will now delve into the specific details of each compound, presenting quantitative

data, experimental protocols, and visual representations of their respective biological pathways

and research workflows.

R289: A Dual IRAK1/4 Inhibitor for Hematologic
Malignancies and Inflammatory Diseases
Introduction
R289 is the prodrug of R835, a small molecule inhibitor of both IRAK1 and IRAK4. These

kinases are critical downstream signaling molecules for Toll-like receptors (TLRs) and the

interleukin-1 receptor (IL-1R) family, which are key players in the innate immune system.[1]

Dysregulation of these pathways is implicated in the pathophysiology of various inflammatory

conditions and hematologic malignancies.[1]

Mechanism of Action
Chronic stimulation of TLRs and IL-1Rs in the bone marrow is thought to create a pro-

inflammatory environment that contributes to the ineffective hematopoiesis seen in

myelodysplastic syndromes (MDS).[1] IRAK1 and IRAK4 are essential for the signaling

cascade that leads to the production of pro-inflammatory cytokines and NLRP3 inflammasome-

driven pyroptosis.[2] By inhibiting both IRAK1 and IRAK4, R835 (the active metabolite of R289)

can block this inflammatory signaling, potentially restoring normal hematopoiesis.[2] Preclinical

studies have shown that dual inhibition of IRAK1 and IRAK4 provides a more complete

suppression of inflammatory cytokines compared to inhibiting IRAK4 alone.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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